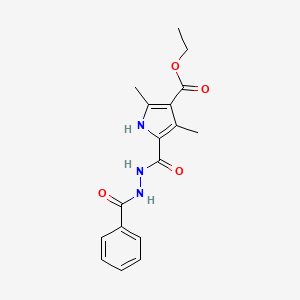

ethyl 5-(benzamidocarbamoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, ethyl 5-(benzamidocarbamoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate, is a derivative of pyrrole, which is a five-membered aromatic heterocycle with a nitrogen atom. Pyrrole derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound is closely related to various synthesized pyrrole derivatives that have been studied for their molecular structure, spectroscopic properties, and potential applications in different fields, including non-linear optical materials and cytotoxic agents against tumor cell lines.

Synthesis Analysis

The synthesis of related pyrrole derivatives involves condensation reactions and cyclization processes. For instance, ethyl 4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized by the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and benzohydrazide . Similarly, recyclization of certain benzoylhydrazones with cyanoacetic ester produced related compounds, such as ethyl 2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylates, which exhibited cytotoxic activities . These methods demonstrate the versatility of pyrrole derivatives' synthesis, which can be tailored to produce compounds with desired properties.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives has been extensively analyzed using various spectroscopic techniques and quantum chemical calculations. For example, the crystal structure of a related compound, 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, was solved by X-ray diffraction, revealing that the molecules form dimers linked by hydrogen bonds . The molecular structure and interactions within these compounds are crucial for understanding their properties and potential applications.

Chemical Reactions Analysis

Pyrrole derivatives undergo various chemical reactions, including dimerization and cyclization. The thermal-induced dimerization cyclization of ethyl N-(styrylcarbamoyl)acetates, for example, leads to the formation of 4-hydroxy-2(1H)-pyridone-3-carboxamide derivatives . These reactions are important for the synthesis of novel compounds with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure and the nature of their substituents. Spectroscopic analyses, such as FT-IR, NMR, and UV-Visible, provide insights into the electronic descriptors and molecular electrostatic potential surfaces, which are indicative of the sites and nature of interactions within the molecules . The non-linear optical (NLO) properties of these compounds are also of interest, as they can be exploited for various technological applications .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 5-(benzamidocarbamoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-4-24-17(23)13-10(2)14(18-11(13)3)16(22)20-19-15(21)12-8-6-5-7-9-12/h5-9,18H,4H2,1-3H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMHOFOLIPZBAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C(=O)NNC(=O)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B3002390.png)

![4-(dimethylamino)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B3002391.png)

![N-Benzyl-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B3002397.png)

![N-[[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methyl]-2-chloroacetamide](/img/structure/B3002398.png)

![3-[(3-methyl-1H-pyrazol-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B3002401.png)

![1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B3002402.png)

![N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B3002403.png)

![2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3002406.png)

![Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B3002412.png)